N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide
CAS No.: 353254-76-9
Cat. No.: VC3721726
Molecular Formula: C10H9N3OS2
Molecular Weight: 251.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 353254-76-9 |
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Molecular Formula | C10H9N3OS2 |
Molecular Weight | 251.3 g/mol |
IUPAC Name | N-(5-methylsulfanyl-1,2,4-thiadiazol-3-yl)benzamide |
Standard InChI | InChI=1S/C10H9N3OS2/c1-15-10-12-9(13-16-10)11-8(14)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,13,14) |
Standard InChI Key | VERDFHOICHJZIA-UHFFFAOYSA-N |
SMILES | CSC1=NC(=NS1)NC(=O)C2=CC=CC=C2 |
Canonical SMILES | CSC1=NC(=NS1)NC(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Basic Properties
Molecular Structure
N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide features a 1,2,4-thiadiazole ring with a methylthio (-SCH₃) substituent at position 5 and a benzamide group attached at position 3. The 1,2,4-thiadiazole core is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom in a specific arrangement. This arrangement differentiates it from the 1,3,4-thiadiazole compounds found in many pharmaceutical applications.
The molecular formula of N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide can be represented as C₁₀H₉N₃OS₂, consisting of:
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A 1,2,4-thiadiazole ring (C₂N₂S)
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A methylthio group (-SCH₃)
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A benzamide moiety (C₆H₅CONH-)
Physical Properties
While specific physical data for N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide is limited, the compound is expected to share general properties with related thiadiazole derivatives. Based on structural analysis, it likely presents as a crystalline solid at room temperature with moderate solubility in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide.
Spectroscopic Characteristics
Spectroscopic identification of N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide would typically involve:
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¹H NMR: Expected signals for the methyl protons of the methylthio group (around δ 2.5-2.7 ppm), the aromatic protons of the benzene ring (approximately δ 7.4-8.0 ppm), and the amide proton (typically around δ 10-12 ppm).
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¹³C NMR: Characteristic signals for the thiadiazole carbons, the methylthio carbon, and the benzamide carbons.
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FT-IR: Key absorption bands would include the amide C=O stretch (approximately 1650-1680 cm⁻¹), N-H bend, and characteristic absorptions for the thiadiazole ring.
Synthetic Approaches and Preparation Methods
General Synthetic Strategies
The synthesis of N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide would likely follow pathways similar to those used for related thiadiazole compounds. Based on established methods for thiadiazole synthesis, potential approaches might include:
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Cyclization reactions starting from appropriate thiosemicarbazide derivatives
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Transformation of pre-existing heterocyclic compounds
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Construction of the 1,2,4-thiadiazole ring system followed by introduction of the methylthio and benzamide substituents
Optimization Techniques
Recent advances in synthetic methodologies for heterocyclic compounds suggest that microwave-assisted synthesis could significantly improve reaction efficiency for preparing N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide. Microwave assistance has been shown to reduce reaction times from 4-6 hours to approximately 1 hour while potentially increasing yields from around 22% to over 60% for similar compounds.
Cell Line | Potential Mechanism | Structural Feature Contributing to Activity |
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Melanoma | Caspase activation | Thiadiazole core and benzamide moiety |
Leukemia | Topoisomerase inhibition | Aromatic system and heteroatoms |
Breast cancer | Cell cycle disruption | Methylthio group and amide linkage |
Mechanism of Action
The biological activity of N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide would likely involve:
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Interaction with enzymes such as kinases and topoisomerases
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Modulation of apoptotic pathways through caspase activation
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Alteration of gene expression patterns critical for cell survival and proliferation
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Potential DNA binding through intercalation or groove binding
Similar thiadiazole compounds have been shown to induce apoptosis by disrupting mitochondrial function and activating caspase enzymes.
Structure-Activity Relationships
Key Pharmacophoric Elements
The structural elements of N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide that may contribute to its biological activity include:
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The 1,2,4-thiadiazole ring: Provides a rigid scaffold and contains multiple sites for hydrogen bonding
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The methylthio group: Enhances lipophilicity and may participate in hydrophobic interactions with target proteins
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The benzamide moiety: Offers potential for π-π stacking interactions and hydrogen bonding through the amide functional group
Comparative Analysis with Related Compounds
When compared to 1,3,4-thiadiazole derivatives such as 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide and N-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]benzamide, the N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide has several structural differences:
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The arrangement of nitrogen and sulfur atoms in the thiadiazole ring (1,2,4- versus 1,3,4-pattern)
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The presence of a methylthio substituent rather than a methyl or amino group
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The direct attachment of the benzamide to the thiadiazole ring versus through a methylene linker
Analytical Methods for Characterization
Spectroscopic Analysis
Comprehensive characterization of N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide would typically employ multiple complementary techniques:
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NMR Spectroscopy: For structural confirmation and purity assessment
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Mass Spectrometry: To verify molecular weight and fragmentation patterns
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FT-IR Spectroscopy: To identify key functional groups
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UV-Visible Spectroscopy: To determine absorption characteristics
Chromatographic Methods
Purification and analysis of N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide would commonly utilize:
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Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary purity assessment
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Column Chromatography: For purification, typically using silica gel with appropriate solvent systems
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High-Performance Liquid Chromatography (HPLC): For high-resolution analysis and quantification
Chemical Reactivity
Stability Considerations
The stability of N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide under various conditions would be an important consideration for both synthetic and biological applications. Factors affecting stability may include:
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pH sensitivity
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Thermal stability
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Photostability
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Hydrolytic stability
Research Directions and Future Prospects
Computational Studies
Molecular modeling and computational studies could provide valuable insights into the properties and potential applications of N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide:
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Molecular Docking: To predict interactions with potential biological targets
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Quantitative Structure-Activity Relationship (QSAR) Analysis: To identify key structural features for optimization
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Molecular Dynamics Simulations: To understand conformational preferences and binding stability
Synthetic Diversification
Development of efficient synthetic routes to N-(5-Methylthio-1,2,4-thiadiazol-3-yl)benzamide and its derivatives would enable the creation of focused libraries for biological evaluation:
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Combinatorial Chemistry Approaches: To generate diverse analogs with systematic structural variations
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Green Chemistry Methods: To develop environmentally friendly synthetic procedures
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Scale-Up Considerations: To address potential challenges in large-scale production
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